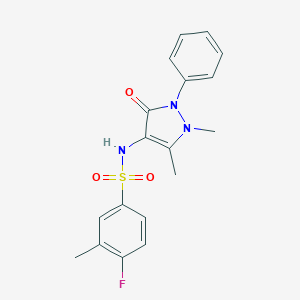![molecular formula C21H14N2O3S4 B280936 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280936.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structural features.
Medicine: It may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by influencing signal transduction or gene expression.
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Naphthyl derivatives: Compounds with a naphthyl group may have comparable properties and applications.
Thiophene sulfonamides: These compounds contain the thiophene sulfonamide group and may exhibit similar reactivity.
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide is unique due to its combination of benzothiazole, naphthyl, and thiophene sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C21H14N2O3S4 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C21H14N2O3S4/c24-20-14-7-2-1-6-13(14)16(23-30(25,26)19-10-5-11-27-19)12-18(20)29-21-22-15-8-3-4-9-17(15)28-21/h1-12,23-24H |
InChIキー |
NQECJTBMNZSCAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B280854.png)

![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)




